molecular formula C17H16N4O4S B5564851 MFCD07189532

MFCD07189532

Cat. No.: B5564851
M. Wt: 372.4 g/mol
InChI Key: GQODCLKWFXIVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD07189532 is a chemical compound with unique properties and applications in various scientific fields

Preparation Methods

    Synthetic Routes: The synthesis may involve multi-step organic reactions, including condensation, cyclization, and functional group transformations.

    Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

    Industrial Production Methods: Industrial production may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

MFCD07189532 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups, depending on the reaction conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

MFCD07189532 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, catalysis, and material science.

    Biology: It may serve as a probe or marker in biochemical assays and molecular biology experiments.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of MFCD07189532 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, similar compounds typically exert their effects through:

    Molecular Targets: These may include enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

MFCD07189532 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include structurally related molecules with similar functional groups or chemical properties.

    Uniqueness: The compound’s unique properties may include higher reactivity, selectivity, or stability compared to its analogs.

Properties

IUPAC Name

3-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-9-13-16(26-14(9)15(18)23)19-8-21(17(13)24)7-12(22)20-10-5-3-4-6-11(10)25-2/h3-6,8H,7H2,1-2H3,(H2,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQODCLKWFXIVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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